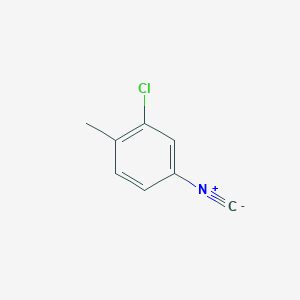![molecular formula C6H6N2O2 B053063 (2E)-2-[(hydroxyamino)methylidene]pyridin-3-one CAS No. 114658-07-0](/img/structure/B53063.png)
(2E)-2-[(hydroxyamino)methylidene]pyridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(hydroxyamino)methylidene]pyridin-3-one, commonly known as pyridoxal isonicotinoyl hydrazone (PIH), is a chelating agent that has been extensively studied for its potential application in treating various diseases. PIH is a bidentate ligand that forms complexes with metal ions, particularly iron, and has been shown to have potential therapeutic benefits in diseases such as cancer, neurodegenerative disorders, and iron overload diseases.
Mechanism Of Action
The mechanism of action of (2E)-2-[(hydroxyamino)methylidene]pyridin-3-one involves chelation of metal ions, particularly iron. (2E)-2-[(hydroxyamino)methylidene]pyridin-3-one forms stable complexes with iron ions, which reduces the availability of iron for various cellular processes. This, in turn, leads to a reduction in cellular proliferation and increased apoptosis.
Biochemical And Physiological Effects
(2E)-2-[(hydroxyamino)methylidene]pyridin-3-one has been shown to have various biochemical and physiological effects. In cancer cells, (2E)-2-[(hydroxyamino)methylidene]pyridin-3-one has been shown to induce apoptosis and inhibit cellular proliferation. In addition, (2E)-2-[(hydroxyamino)methylidene]pyridin-3-one has been shown to reduce oxidative stress in the brain, which may have neuroprotective effects in neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (2E)-2-[(hydroxyamino)methylidene]pyridin-3-one in lab experiments is its ability to chelate metal ions, particularly iron. This makes it a useful tool for studying the role of metal ions in various cellular processes. However, one limitation of using (2E)-2-[(hydroxyamino)methylidene]pyridin-3-one is its potential toxicity, particularly at high concentrations.
Future Directions
There are several future directions for research on (2E)-2-[(hydroxyamino)methylidene]pyridin-3-one. One area of research is the development of (2E)-2-[(hydroxyamino)methylidene]pyridin-3-one analogs with improved therapeutic properties. Another area of research is the use of (2E)-2-[(hydroxyamino)methylidene]pyridin-3-one in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Finally, there is a need for further research on the potential toxic effects of (2E)-2-[(hydroxyamino)methylidene]pyridin-3-one, particularly at high concentrations.
Conclusion:
In conclusion, (2E)-2-[(hydroxyamino)methylidene]pyridin-3-one, or pyridoxal isonicotinoyl hydrazone, is a chelating agent that has potential therapeutic benefits in various diseases. (2E)-2-[(hydroxyamino)methylidene]pyridin-3-one has been extensively studied for its anti-cancer and neuroprotective properties, and there is potential for further research in the development of (2E)-2-[(hydroxyamino)methylidene]pyridin-3-one analogs and combination therapies.
Synthesis Methods
The synthesis of (2E)-2-[(hydroxyamino)methylidene]pyridin-3-one involves the reaction of isonicotinic acid hydrazide with pyridoxal in the presence of a reducing agent such as sodium borohydride. The reaction yields (2E)-2-[(hydroxyamino)methylidene]pyridin-3-one as a yellow to orange crystalline powder.
Scientific Research Applications
(2E)-2-[(hydroxyamino)methylidene]pyridin-3-one has been studied extensively for its potential therapeutic applications. One of the main areas of research has been in the treatment of cancer. (2E)-2-[(hydroxyamino)methylidene]pyridin-3-one has been shown to have anti-cancer properties by chelating iron ions, which are essential for cancer cell growth. (2E)-2-[(hydroxyamino)methylidene]pyridin-3-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
In addition to cancer, (2E)-2-[(hydroxyamino)methylidene]pyridin-3-one has also been studied for its potential therapeutic benefits in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. (2E)-2-[(hydroxyamino)methylidene]pyridin-3-one has been shown to have neuroprotective properties by chelating iron ions and reducing oxidative stress in the brain.
properties
CAS RN |
114658-07-0 |
|---|---|
Product Name |
(2E)-2-[(hydroxyamino)methylidene]pyridin-3-one |
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
2-[(E)-hydroxyiminomethyl]pyridin-3-ol |
InChI |
InChI=1S/C6H6N2O2/c9-6-2-1-3-7-5(6)4-8-10/h1-4,9-10H/b8-4+ |
InChI Key |
OYFXUXCLOFRXSL-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=O)/C(=C\NO)/N=C1 |
SMILES |
C1=CC(=C(N=C1)C=NO)O |
Canonical SMILES |
C1=CC(=O)C(=CNO)N=C1 |
synonyms |
2-Pyridinecarboxaldehyde,3-hydroxy-,oxime,(E)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)
![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)






![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)



